molecular formula C19H14N2O4 B2363259 N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide CAS No. 1024330-00-4

N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide

Cat. No.: B2363259
CAS No.: 1024330-00-4
M. Wt: 334.331
InChI Key: JZTKJGPBOFVDRU-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole ring fused to a pyridine carboxamide moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide typically involves multi-step chemical processes. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This method involves the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a phosphine ligand like BINAP, under basic conditions provided by cesium carbonate . The reaction is carried out with 3-bromoindoles, which are prepared by introducing a benzodioxole group at the N1-position using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide stands out due to its unique combination of a benzodioxole ring and a pyridine carboxamide moiety, which imparts distinct chemical and biological properties. Its ability to modulate microtubule assembly makes it a promising candidate for anticancer research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-18(21-13-8-9-16-17(11-13)24-12-23-16)15-7-4-10-20-19(15)25-14-5-2-1-3-6-14/h1-11H,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTKJGPBOFVDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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